Pore Diameter Doubling: M₂(dobpdc) Channels at 18–22 Å vs. M₂(dobdc) at 13–15 Å Directly Measured by Crystallography
The biphenyl-span of the dobpdc⁴⁻ linker expands the one-dimensional hexagonal channel diameter of M₂(dobpdc) frameworks to 18–22 Å, approximately 40–70% larger than the 13–15 Å channels of the parent M₂(dobdc) (MOF-74) series built from the monophenyl 2,5-dihydroxyterephthalate (dobdc⁴⁻) linker, as determined by single-crystal and powder X-ray diffraction across six isostructural metal variants (Mg, Mn, Fe, Co, Ni, Zn) [1]. This pore expansion is essential for post-synthetic diamine grafting: the 18.4-Å channels of Mg₂(dobpdc) accommodate N,N'-dimethylethylenediamine (mmen) functionalization yielding cooperative CO₂ insertion, a chemistry sterically inaccessible in 13–15 Å dobdc pores [2].
| Evidence Dimension | One-dimensional hexagonal channel diameter |
|---|---|
| Target Compound Data | 18–22 Å (M₂(dobpdc), metal-dependent; Mg variant: 18.4 Å) |
| Comparator Or Baseline | 13–15 Å (M₂(dobdc) MOF-74; Mg variant: ~13 Å) |
| Quantified Difference | 40–70% larger channel diameter; approximately 5 Å increase for Mg variants |
| Conditions | Single-crystal XRD and powder XRD; six isostructural metals (Mg, Mn, Fe, Co, Ni, Zn); trigonal P3221 space group |
Why This Matters
A 5 Å increase in pore diameter is the decisive factor enabling post-synthetic amine functionalization for direct air capture (DAC) of CO₂; procurement of the monophenyl dobdc linker instead precludes this critical application entirely.
- [1] Gygi, D.; Bloch, E. D.; Mason, J. A.; Hudson, M. R.; Gonzalez, M. I.; Siegelman, R. L.; Darwish, T. A.; Queen, W. L.; Brown, C. M.; Long, J. R. Hydrogen Storage in the Expanded Pore Metal–Organic Frameworks M₂(dobpdc) (M = Mg, Mn, Fe, Co, Ni, Zn). Chem. Mater. 2016, 28 (4), 1128–1138. View Source
- [2] McDonald, T. M.; Lee, W. R.; Mason, J. A.; Wiers, B. M.; Hong, C. S.; Long, J. R. Capture of Carbon Dioxide from Air and Flue Gas in the Alkylamine-Appended Metal–Organic Framework mmen-Mg₂(dobpdc). J. Am. Chem. Soc. 2012, 134 (16), 7056–7065. View Source
